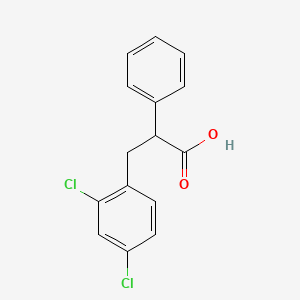
3-(2,4-Dichlorophenyl)-2-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dichlorophenyl)-2-phenylpropanoic acid is an organic compound with the molecular formula C15H12Cl2O2. This compound is characterized by the presence of two chlorine atoms attached to a benzene ring, which is further connected to a phenylpropanoic acid structure. It is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dichlorophenyl)-2-phenylpropanoic acid typically involves the reaction of 2,4-dichlorobenzaldehyde with phenylacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation followed by a subsequent acid-catalyzed cyclization to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-(2,4-Dichlorophenyl)-2-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dichlorophenyl)-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparación Con Compuestos Similares
3-(2,5-Dichlorophenyl)propanoic acid: Similar structure but with chlorine atoms at different positions.
2,4-Dichlorophenoxyacetic acid: A related compound with herbicidal properties.
Uniqueness: 3-(2,4-Dichlorophenyl)-2-phenylpropanoic acid is unique due to its specific arrangement of chlorine atoms and phenylpropanoic acid structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H12Cl2O2 |
|---|---|
Peso molecular |
295.2 g/mol |
Nombre IUPAC |
3-(2,4-dichlorophenyl)-2-phenylpropanoic acid |
InChI |
InChI=1S/C15H12Cl2O2/c16-12-7-6-11(14(17)9-12)8-13(15(18)19)10-4-2-1-3-5-10/h1-7,9,13H,8H2,(H,18,19) |
Clave InChI |
VOQYUVQHVHFRCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


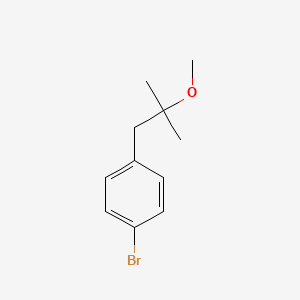
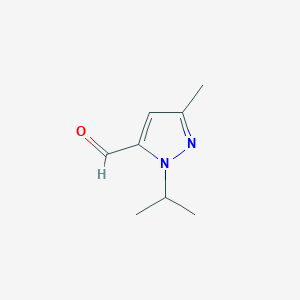
![tert-butyl N-[2-[[2-(4-chloroanilino)-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13876458.png)
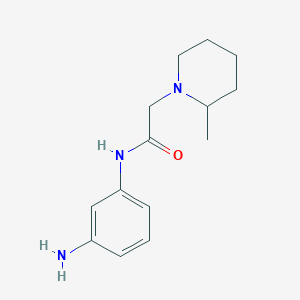
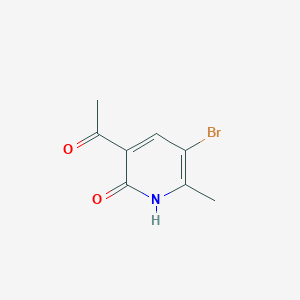
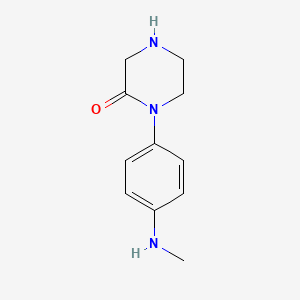
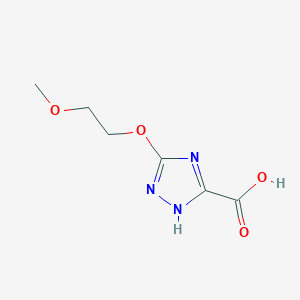
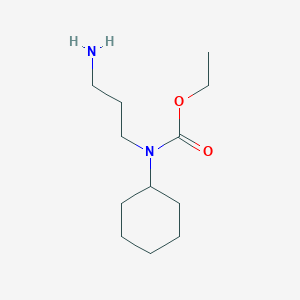
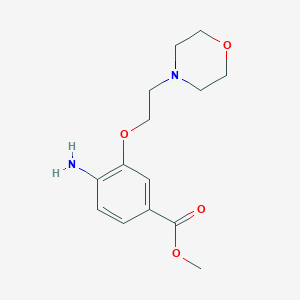
![3-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-ol](/img/structure/B13876494.png)

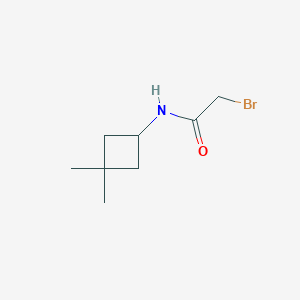
![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxynaphthalene-2-carboxylic acid](/img/structure/B13876507.png)
![1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13876515.png)
